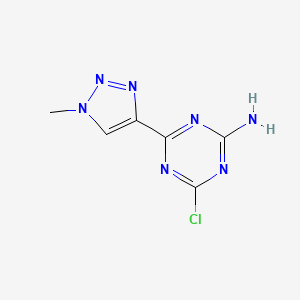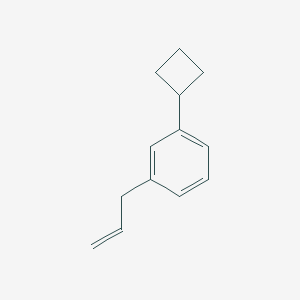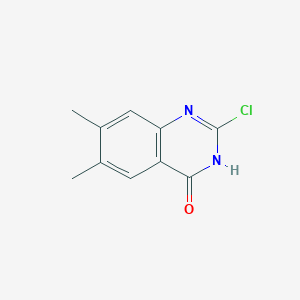
4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that contains a triazine ring substituted with a chloro group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Triazole Ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne, forming the 1,2,3-triazole moiety.
Substitution Reactions: The chloro group can be introduced through nucleophilic substitution reactions using appropriate chlorinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to different oxidation states and functional groups.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted triazine derivative.
Scientific Research Applications
4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: It can be used in the development of herbicides, fungicides, and insecticides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The triazole and triazine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxypyrimidine: A similar compound with a pyrimidine ring instead of a triazine ring.
4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine: A compound with a pyrazole ring instead of a triazole ring.
Uniqueness
4-Chloro-6-(1-methyl-1H-1,2,3-triazol-4-yl)-1,3,5-triazin-2-amine is unique due to the presence of both triazine and triazole rings, which confer specific chemical and biological properties
Properties
Molecular Formula |
C6H6ClN7 |
|---|---|
Molecular Weight |
211.61 g/mol |
IUPAC Name |
4-chloro-6-(1-methyltriazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H6ClN7/c1-14-2-3(12-13-14)4-9-5(7)11-6(8)10-4/h2H,1H3,(H2,8,9,10,11) |
InChI Key |
OFLAOVYQVDCTKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=N1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B13184233.png)


![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclobutane](/img/structure/B13184263.png)
![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B13184265.png)


![[(3-Methylidenecyclobutyl)sulfonyl]benzene](/img/structure/B13184280.png)




